{Bicyclo[2.1.0]pentan-1-yl}methanol

Catalog No.
S13695600
CAS No.
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{Bicyclo[2.1.0]pentan-1-yl}methanol

Product Name

{Bicyclo[2.1.0]pentan-1-yl}methanol

IUPAC Name

1-bicyclo[2.1.0]pentanylmethanol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c7-4-6-2-1-5(6)3-6/h5,7H,1-4H2

InChI Key

CDALIZUXEPHQTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)CO

{Bicyclo[2.1.0]pentan-1-yl}methanol is a bicyclic compound characterized by a unique structure that consists of a bicyclo[2.1.0]pentane framework with a hydroxymethyl group attached at the first position. This compound has garnered interest due to its distinctive chemical properties and potential applications in organic synthesis and medicinal chemistry. The bicyclo[2.1.0]pentane structure is notable for its high ring strain, which influences its reactivity and stability in various chemical environments.

The chemical reactivity of {Bicyclo[2.1.0]pentan-1-yl}methanol is largely dictated by its strained bicyclic system. Notably, it can undergo thermal decomposition at elevated temperatures, leading to the formation of cyclopentenes and 1,4-pentadienes through diradical intermediates . Additionally, the compound can participate in various substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles, enhancing its utility in synthetic applications.

Several methods have been developed for the synthesis of {Bicyclo[2.1.0]pentan-1-yl}methanol:

  • Multi-step Synthesis: One approach involves the hydrolysis of bicyclo[2.1.0]pentane-1-methyl ester to yield the corresponding alcohol .
  • Thermal Ring Contraction: Starting from precursors such as bicyclo[3.1.0]hexan-2-one, thermal ring contraction can produce various derivatives of bicyclo[2.1.0]pentanes .
  • Radical Pathways: The compound can also be synthesized through radical-mediated processes, which exploit the high strain energy associated with the bicyclic structure .

{Bicyclo[2.1.0]pentan-1-yl}methanol has potential applications in:

  • Organic Synthesis: Its unique structure allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its potential bioactivity, it may be explored as a scaffold for drug development.

Several compounds share structural similarities with {Bicyclo[2.1.0]pentan-1-yl}methanol, including:

Compound NameStructure TypeKey Features
Bicyclo[3.1.0]hexaneBicyclicHigher strain energy; reactive intermediates
Bicyclo[2.2.0]hexaneBicyclicMore stable than bicyclo[2.1.0]pentane
Bicyclo[1.1.0]butaneBicyclicLower strain; often used in polymer chemistry
Bicyclo[3.3.0]octaneBicyclicExhibits unique conformational properties

Uniqueness: The uniqueness of {Bicyclo[2.1.0]pentan-1-yl}methanol lies in its specific arrangement of carbon atoms and the presence of a hydroxymethyl group, which distinguishes it from other bicyclic compounds that may not possess similar functional groups or ring strain characteristics.

{Bicyclo[2.1.0]pentan-1-yl}methanol belongs to the class of bicyclic monoterpenoids, which are defined by two fused cycloalkane rings and a hydroxyl-bearing substituent. The compound’s core structure consists of a bicyclo[2.1.0]pentane scaffold—a five-membered system comprising two fused cyclopropane and cyclobutane rings—with a methanol group (-CH₂OH) attached to the bridgehead carbon. This configuration introduces significant steric strain, as evidenced by bond angles deviating from ideal tetrahedral geometry. The IUPAC name, 1-bicyclo[2.1.0]pentanylmethanol, reflects the methanol group’s position at the first carbon of the bicyclic system.

The molecule’s strain energy arises from the fusion of a three-membered cyclopropane ring and a four-membered cyclobutane ring, resulting in bond angles of approximately 60° at the bridgehead. Despite this strain, the methanol group enhances the compound’s polarity, as reflected in its computed LogP value of 1.57. Such functionalized bicyclic systems are rare in natural products but have gained synthetic interest as rigid templates for drug design, particularly in mimicking planar aromatic systems while improving metabolic stability.

Historical Context of Bicyclo[2.1.0]pentane Scaffold Development

The synthesis of bicyclo[2.1.0]pentane derivatives, colloquially termed "housanes," dates to mid-20th-century efforts to explore strained hydrocarbon systems. Early approaches relied on intramolecular cyclization reactions, such as the lithium bis(trimethylsilyl)amide-mediated closure of cyclopentane carboxylates bearing leaving groups. For example, cyclopent-3-ene carboxylates were functionalized at the C-3 and C-4 positions to enable ring-forming reactions yielding 1,3-disubstituted housanes.

Advancements in photochemical methods later enabled more efficient routes. A landmark study demonstrated that silver- or gold-catalyzed cyclopropenation of alkynes, followed by intermolecular [2+2] photocycloaddition with electron-deficient alkenes, produced highly functionalized housanes with stereochemical control. This two-step sequence, utilizing blue LED irradiation and a triplet-sensitizing photocatalyst, achieved diastereoselectivity ratios exceeding 95:5 and retained enantiopurity when starting from chiral cyclopropenes. Such methods addressed historical challenges in accessing enantiopure housanes, which were previously limited to racemic mixtures or low-yielding resolutions.

Significance of Methanol Functionalization in Strained Systems

The introduction of a methanol group into the bicyclo[2.1.0]pentane scaffold exemplifies strategic functionalization to modulate physicochemical properties. The methanol oxygen provides a hydrogen-bond donor/acceptor site, enhancing solubility in polar solvents—a critical feature for pharmaceutical applications. Computational studies of the compound’s 3D structure reveal that the hydroxyl group adopts an exo orientation relative to the bicyclic core, minimizing steric clashes with adjacent hydrogens.

Functionalization at the bridgehead position is particularly consequential due to the heightened reactivity of strained systems. For instance, the methanol group in {bicyclo[2.1.0]pentan-1-yl}methanol can undergo oxidation to form a ketone or participate in etherification reactions without destabilizing the bicyclic framework. This reactivity contrasts with simpler cyclopropane derivatives, where ring-opening often dominates. The compound’s stability under photocycloaddition conditions further underscores the robustness of the methanol-functionalized housane scaffold in synthetic applications.

Pyrolytic Decomposition of Diazabicyclic Precursors

The pyrolytic decomposition of diazabicyclic precursors represents one of the earliest and most fundamental approaches to bicyclo[2.1.0]pentane synthesis. This methodology involves the thermal decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene and related diaza compounds at elevated temperatures, typically ranging from 400-600°C [3] [4]. The mechanism proceeds through the elimination of nitrogen gas to generate a highly reactive carbene intermediate, which subsequently undergoes intramolecular cyclopropanation to form the bicyclo[2.1.0]pentane core structure.

The thermal decomposition process has been extensively studied using laser pyrolysis techniques, which have revealed that the mechanism involves the formation of diradical intermediates [3]. These intermediates undergo rapid ring closure through carbon-carbon bond formation, with the driving force being the relief of nitrogen gas and the stabilization of the strained bicyclic system. The reaction typically yields 30-60% of the desired bicyclo[2.1.0]pentane products, with moderate selectivity due to competing side reactions such as ring fragmentation and rearrangement processes.

Research findings indicate that the pyrolytic decomposition pathway is sensitive to temperature and reaction conditions [5]. At temperatures below 400°C, the reaction proceeds slowly with incomplete conversion of starting materials. Conversely, temperatures exceeding 600°C lead to extensive decomposition and formation of complex mixtures of rearrangement products. The optimal temperature range of 450-550°C provides the best balance between conversion efficiency and product selectivity.

The mechanism of pyrolytic decomposition involves several distinct steps. Initial heating causes the cleavage of the nitrogen-nitrogen bond in the diazabicyclic precursor, generating a diazoalkane intermediate. Further heating leads to nitrogen elimination and formation of a singlet carbene species. The carbene intermediate then undergoes intramolecular insertion into the adjacent carbon-hydrogen bond, resulting in the formation of the highly strained cyclopropane ring that characterizes the bicyclo[2.1.0]pentane structure.

Base-Induced Ring Closure Strategies

Base-induced ring closure strategies have emerged as a more controlled alternative to high-temperature pyrolytic methods. These approaches typically involve the treatment of appropriately substituted cyclopentane precursors with strong bases such as sodium amide, potassium tert-butoxide, or lithium diisopropylamide at temperatures ranging from 80-120°C [6]. The methodology relies on the generation of carbanion intermediates that undergo intramolecular nucleophilic substitution to form the strained bicyclic system.

The base-induced ring closure approach has been particularly successful for the synthesis of bicyclo[2.1.0]pentane-1-carboxylate derivatives [6]. Starting from 3-chlorocyclopentane precursors, treatment with strong bases promotes the formation of stabilized carbanion intermediates adjacent to electron-withdrawing groups. These carbanions then attack the carbon bearing the chloride substituent, displacing the halide and forming the cyclopropane ring through an intramolecular substitution mechanism.

The reaction conditions for base-induced ring closure require careful optimization to achieve optimal yields and selectivity. The choice of base is critical, with stronger bases generally providing higher conversion rates but potentially leading to competing elimination reactions. Lithium diisopropylamide has proven particularly effective due to its strong basicity combined with steric hindrance that minimizes side reactions. Reaction temperatures must be carefully controlled, as insufficient heating leads to incomplete reaction while excessive temperatures promote unwanted rearrangement processes.

Mechanistic studies have revealed that the base-induced ring closure proceeds through a concerted mechanism involving simultaneous carbon-hydrogen bond cleavage and carbon-carbon bond formation [7]. The stereochemistry of the starting material is generally retained in the product, indicating that the reaction proceeds with high stereospecificity. This characteristic makes the methodology particularly valuable for the synthesis of stereochemically defined bicyclo[2.1.0]pentane derivatives.

Modern Functionalization Techniques

Stereoselective Methanol Group Introduction

The stereoselective introduction of methanol groups into bicyclo[2.1.0]pentane frameworks represents a significant advancement in the synthesis of functionalized derivatives such as {bicyclo[2.1.0]pentan-1-yl}methanol. Modern methodologies have focused on the development of catalytic processes that allow for the direct installation of hydroxymethyl functionality with high stereochemical control [8] [9].

Rhodium-catalyzed carbene insertion reactions have proven particularly effective for the stereoselective formation of bicyclo[2.1.0]pentane derivatives bearing alcohol functionality. These reactions proceed through the generation of metal carbene complexes from diazo precursors, followed by intramolecular cyclopropanation and subsequent functionalization [8] [9]. The stereoselectivity arises from the coordinated control of the metal center, which directs the facial selectivity of the cyclopropanation process.

Research has demonstrated that the use of chiral dirhodium carboxylate catalysts can achieve enantioselectivities exceeding 95% in the formation of substituted bicyclo[2.1.0]pentane derivatives [8]. The methodology involves a domino sequence consisting of rhodium-bound oxonium ylide formation, followed by sigmatropic rearrangement and subsequent cyclization. The stereocontrol elements include matching of catalyst and substrate chirality, as well as careful control of reaction temperature and solvent conditions.

The introduction of methanol groups can also be achieved through nucleophilic substitution reactions of pre-formed bicyclo[2.1.0]pentane halides or tosylates. These reactions typically proceed under mild conditions using alcohols as nucleophiles in the presence of base catalysts [7]. The stereochemical outcome depends on the mechanism of substitution, with retention of configuration observed for reactions proceeding through neighboring group participation, while inversion occurs for direct substitution mechanisms.

Advanced functionalization strategies have incorporated the use of organoborane reagents for the stereoselective introduction of hydroxymethyl groups. These methodologies involve the hydroboration of appropriately substituted bicyclo[2.1.0]pentene precursors, followed by oxidative workup to yield the corresponding alcohols. The stereoselectivity arises from the facial selectivity of the hydroboration process, which is influenced by steric and electronic factors in the bicyclic framework.

Radical-Mediated Cyclopropanation Methods

Radical-mediated cyclopropanation methods have revolutionized the synthesis of bicyclo[2.1.0]pentane derivatives by providing access to these strained systems under mild reaction conditions with excellent functional group tolerance [10] [11]. These methodologies rely on the generation of carbon-centered radicals that undergo intramolecular addition to alkenes, forming the characteristic cyclopropane ring of the bicyclo[2.1.0]pentane structure.

The development of radical-mediated cyclopropanation has been driven by advances in photocatalysis and visible light-promoted reactions. Photoredox catalysts such as iridium and ruthenium polypyridyl complexes enable the generation of carbon radicals from various precursors under mild conditions [10]. The radical intermediates undergo selective intramolecular addition to pendant alkenes, forming bicyclo[3.1.0]hexane systems that can be further transformed to bicyclo[2.1.0]pentane derivatives through ring contraction reactions.

Copper-mediated radical cyclopropanation has emerged as a particularly effective methodology for the asymmetric synthesis of bicyclo[2.1.0]pentane derivatives [10]. The reaction involves the use of copper catalysts in combination with chiral secondary amine co-catalysts to promote the intramolecular radical cyclopropanation of aldehydes. The methodology enables the construction of bicyclic systems bearing vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity.

The mechanism of radical-mediated cyclopropanation involves several key steps. Initial activation of the radical precursor generates a carbon-centered radical through single-electron transfer processes. The radical then undergoes intramolecular addition to the alkene moiety, forming a new carbon-carbon bond and generating a secondary radical intermediate. The secondary radical is subsequently oxidized or reduced to form the final cyclopropane product, with the stereochemical outcome determined by the facial selectivity of the initial radical addition.

Iron-catalyzed radical cyclopropanation methods have also been developed as cost-effective alternatives to precious metal catalysts [11]. These reactions utilize iron salts in combination with photocatalytic systems to promote the formation of carbon radicals from diazo compounds. The iron catalysis provides a complementary pathway for radical generation and offers opportunities for the development of sustainable synthetic methodologies.

Solvolysis and Rearrangement Pathways

The solvolysis and rearrangement pathways of bicyclo[2.1.0]pentane derivatives, including {bicyclo[2.1.0]pentan-1-yl}methanol, represent fundamental aspects of their chemical reactivity that must be understood for successful synthetic applications. The high ring strain energy of approximately 45-50 kcal/mol makes these compounds thermodynamically unstable and prone to various rearrangement processes under both thermal and solvolytic conditions [12] [13] [7].

Acid-catalyzed solvolysis of bicyclo[2.1.0]pentane derivatives typically proceeds through the formation of carbocation intermediates generated by protonation of leaving groups or direct ionization of carbon-heteroatom bonds [7]. The resulting carbocations are highly strained and undergo rapid rearrangement through ring-opening processes that relieve the angular strain of the bicyclic system. The activation energy for acid-catalyzed solvolysis typically ranges from 25-30 kcal/mol, with half-lives at room temperature varying from 10-100 hours depending on the specific substrate and reaction conditions.

The stereochemical course of solvolytic rearrangements depends on the mechanism of carbocation formation and subsequent rearrangement. Studies of bicyclo[2.1.0]pentane-5-methyl tosylates have revealed that solvolysis proceeds with extensive rearrangement to cyclopentenyl products [7]. The reaction involves initial ionization to form a bicyclopentyl cation, followed by rapid ring opening through cleavage of the bridge bond common to both rings. This process generates cyclopent-3-enyl cation intermediates that undergo further reaction with nucleophiles to yield the observed products.

Base-catalyzed ring opening represents an alternative pathway for the rearrangement of bicyclo[2.1.0]pentane derivatives under milder conditions. These reactions typically involve deprotonation adjacent to electron-withdrawing groups, followed by ring opening through carbon-carbon bond cleavage [14] [15]. The activation energy for base-catalyzed processes is generally lower than for acid-catalyzed reactions, with typical values ranging from 20-25 kcal/mol. The stereochemical outcome often shows high retention of configuration due to the concerted nature of the ring-opening process.

Thermal rearrangement pathways become significant at elevated temperatures, typically above 120°C for most bicyclo[2.1.0]pentane derivatives [12] [16] [17]. These reactions proceed through different mechanisms depending on the temperature regime. At moderate temperatures (80-120°C), thermal rearrangements often involve bridge-flipping processes that result in epimerization at bridgehead positions [16] [17]. Higher temperatures (>120°C) promote more extensive rearrangements that can lead to complete skeletal reorganization and formation of different bicyclic or monocyclic products.

The mechanism of thermal rearrangement has been extensively studied using isotopic labeling experiments and computational methods [17]. Results indicate that the initial step involves homolytic cleavage of the most strained carbon-carbon bond, typically the bridge bond connecting the two rings. This process generates diradical intermediates that can undergo various subsequent transformations, including ring closure to form isomeric bicyclic systems or further fragmentation to yield monocyclic products.

Photochemical rearrangements represent another important class of transformations for bicyclo[2.1.0]pentane derivatives. These reactions typically proceed under mild conditions with activation energies of 15-20 kcal/mol and can be initiated using standard laboratory ultraviolet light sources [18]. The photochemical processes often involve electronic excitation followed by intersystem crossing to generate triplet diradical intermediates that undergo rearrangement through different pathways than those observed under thermal conditions.

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.073164938 g/mol

Monoisotopic Mass

98.073164938 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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